molecular formula C21H45N7O24S3 B1253331 2-[(1S,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid

2-[(1S,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid

Cat. No. B1253331
M. Wt: 875.8 g/mol
InChI Key: RHNGDZGZGHQOCT-YUKWAEJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Streptomycin Sulfate is the sulfate salt form of streptomycin, an aminoglycoside antibiotic derived from Streptomyces griseus with antibacterial property. Streptomycin sulfate binds to the S12 protein of the bacterial 30S ribosomal subunit, thereby inhibiting peptide elongation and protein synthesis, consequently leading to bacterial cell death.
An antibiotic produced by the soil actinomycete Streptomyces griseus. It acts by inhibiting the initiation and elongation processes during protein synthesis.

Scientific Research Applications

Asymmetric Synthesis and Stereochemistry

The compound mentioned has applications in asymmetric synthesis, particularly in the creation of stereochemically complex structures. For example, studies have shown its use in the synthesis of C15 polyketide spiroketals, demonstrating high stereo- and enantioselectivity in the formation of these complex molecules (Meilert, Pettit, & Vogel, 2004).

Solubility and Compound Interactions

Research on the solubility of related compounds in ethanol-water solutions has been conducted, providing insights into the physical and chemical properties of such complex molecules (Zhang, Gong, Wang, & Qu, 2012). Understanding solubility is crucial for applications in various scientific fields, including pharmaceuticals and materials science.

Synthesis of Novel Compounds

The compound is also used in the synthesis of novel substances. For instance, the creation of new carbasugars from quinic acid involves the manipulation of similar complex molecules, leading to potential new therapeutic agents (Herrera, Feist, Michalik, Quincoces, & Peseke, 2003).

Cytotoxicity Studies

Some derivatives of the compound have been investigated for their cytotoxicity against cancer cell lines, indicating its potential use in cancer research. Studies like these help in understanding the biological activities of complex molecules and their potential therapeutic applications (Meilert, Pettit, & Vogel, 2004).

Enantioselective Formation in Biotransformation

The compound is involved in the enantioselective formation of certain molecules during biotransformation processes in organisms like yeast. This indicates its role in the natural metabolic pathways and the synthesis of biologically active compounds (Garbe & Tressl, 2004).

Fluorescent-labeled ATP Analog Synthesis

It has been used in synthesizing a stable, fluorescent-labeled ATP analog, indicating its utility in probing enzymes like adenylyl cyclases. This kind of research is vital for understanding cellular signaling and enzyme functions (Emmrich et al., 2010).

properties

Molecular Formula

C21H45N7O24S3

Molecular Weight

875.8 g/mol

IUPAC Name

2-[(1S,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid

InChI

InChI=1S/C21H39N7O12.3H2O4S/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4)/t5-,6-,7-,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18+,21+;;;/m0.../s1

InChI Key

RHNGDZGZGHQOCT-YUKWAEJVSA-N

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

synonyms

Estreptomicina CEPA
Estreptomicina Clariana
Estreptomicina Normon
Strepto Fatol
Strepto Hefa
Strepto-Fatol
Strepto-Hefa
Streptomycin
Streptomycin Grünenthal
Streptomycin Sulfate
Streptomycin Sulfate (2:3) Salt
Streptomycin Sulphate
Streptomycine Panpharma

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1S,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid
Reactant of Route 2
2-[(1S,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid
Reactant of Route 3
2-[(1S,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid
Reactant of Route 4
2-[(1S,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid
Reactant of Route 5
2-[(1S,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid
Reactant of Route 6
2-[(1S,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid

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